N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine
Overview
Description
N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine is a chemical compound with the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group and a methoxyphenyl group connected through an ethylidene linkage to a hydroxylamine moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine typically involves the reaction of 4-fluorobenzyl alcohol with 4-hydroxyacetophenone under specific conditions to form an intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amines from reduction, and substituted derivatives from substitution reactions .
Scientific Research Applications
N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylamine derivatives with different substituents on the phenyl rings, such as:
- N-(1-{4-[(4-chlorophenyl)methoxy]phenyl}ethylidene)hydroxylamine
- N-(1-{4-[(4-bromophenyl)methoxy]phenyl}ethylidene)hydroxylamine
- N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
Uniqueness
N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .
Properties
IUPAC Name |
(NE)-N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11(17-18)13-4-8-15(9-5-13)19-10-12-2-6-14(16)7-3-12/h2-9,18H,10H2,1H3/b17-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFHLLSPLNIERZ-GZTJUZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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